

An In-depth Technical Guide to the Physicochemical Properties of Tridecanal

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Compound of Interest

Compound Name: *Tridecanal*

Cat. No.: *B079276*

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Abstract

Tridecanal (C₁₃H₂₆O), a long-chain fatty aldehyde, is a volatile organic compound with applications in the fragrance and flavor industries and has been identified as a human metabolite.[1] A thorough understanding of its physicochemical properties is paramount for its application in scientific research and drug development, particularly in areas concerning formulation, stability, and biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of **Tridecanal**, detailed experimental methodologies for their determination, and a visual representation of its synthesis workflow.

Physicochemical Properties of Tridecanal

The following table summarizes the key physicochemical properties of **Tridecanal**, compiled from various chemical databases and scientific literature.

Property	Value	Units	Conditions	Source(s)
Molecular Formula	C ₁₃ H ₂₆ O	-	-	[1]
Molecular Weight	198.34	g/mol	-	[1]
Appearance	Colorless to light yellow liquid/solid	-	Ambient	[1][2]
Melting Point	14 - 15	°C	-	[1][2]
Boiling Point	132 - 136	°C	@ 8.00 mm Hg	[1][2]
280	°C	@ 760 mm Hg		
Density	0.825 - 0.835	g/cm ³	@ 20-25 °C	[2]
Refractive Index	1.433 - 1.440	-	@ 20 °C	
Vapor Pressure	<0.5	mmHg	@ 25 °C	
Flash Point	>100 (212)	°C (°F)	Closed Cup	
Water Solubility	Practically insoluble	-	@ 25 °C	
logP (Octanol-Water Partition Coefficient)	5.4	-	-	[1]
Odor	Waxy, citrus, aldehydic	-	-	[3]

Experimental Protocols for Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for the characterization and application of chemical compounds. Below are detailed methodologies for key experiments cited in the determination of **Tridecanal**'s properties.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp or similar)
 - Capillary tubes (sealed at one end)
 - Thermometer (calibrated)
 - Mortar and pestle
- Procedure:
 - A small, finely powdered sample of **Tridecanal** is introduced into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample has melted is recorded as the end of the melting range.
 - For accuracy, the determination is repeated at least twice, and the average value is reported.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

- Apparatus:

- Distillation apparatus (distilling flask, condenser, receiving flask) or a Thiele tube setup for micro-scale determination.
- Heating mantle or oil bath
- Thermometer (calibrated)
- Boiling chips
- Procedure (Distillation Method):
 - A sample of **Tridecanal** (approximately 5-10 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.
 - The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
 - The flask is heated gently.
 - The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
 - For boiling points at reduced pressure, a vacuum pump is connected to the apparatus.

Water Solubility Determination (Slow-Stir Method)

Due to **Tridecanal**'s hydrophobic nature, the slow-stir method is suitable for determining its low aqueous solubility, minimizing the formation of emulsions.

- Apparatus:
 - Large glass vessel (e.g., 1 L or greater) with a stopcock at the bottom
 - Magnetic stirrer and stir bar
 - Constant temperature bath

- Analytical balance
- Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for concentration analysis
- Procedure:
 - A known volume of high-purity water is added to the glass vessel and allowed to equilibrate to a constant temperature (e.g., 25 °C).
 - An excess amount of **Tridecanal** is added to the water.
 - The mixture is stirred slowly to create a vortex that does not disturb the surface, preventing the formation of an emulsion.
 - The stirring is continued for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After stirring, the mixture is allowed to stand undisturbed for a period to allow for phase separation.
 - A sample of the aqueous phase is carefully withdrawn through the stopcock at the bottom of the vessel, avoiding any undissolved **Tridecanal**.
 - The concentration of **Tridecanal** in the aqueous sample is determined using a suitable analytical technique like GC-MS or HPLC.
 - The water solubility is reported in mg/L or other appropriate units.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental fate and biological activity.

- Apparatus:
 - Separatory funnel

- Mechanical shaker
- Centrifuge (optional)
- pH meter
- Analytical instrumentation (GC-MS or HPLC)
- Procedure:
 - Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by shaking them together for 24 hours, followed by separation.
 - A known amount of **Tridecanal** is dissolved in the pre-saturated n-octanol.
 - A known volume of the **Tridecanal**-in-octanol solution is placed in a separatory funnel with a known volume of the pre-saturated water.
 - The funnel is shaken for a set period (e.g., 1-2 hours) to allow for partitioning of the **Tridecanal** between the two phases.
 - The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation if an emulsion forms.
 - The concentration of **Tridecanal** in both the n-octanol and aqueous phases is determined using an appropriate analytical method.
 - The partition coefficient (P) is calculated as the ratio of the concentration of **Tridecanal** in the n-octanol phase to its concentration in the aqueous phase.
 - The result is typically expressed as its base-10 logarithm (logP).

Flash Point Determination (Pensky-Martens Closed-Cup Method - ASTM D93)

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is suitable for liquids with higher flash points.^{[4][5]}

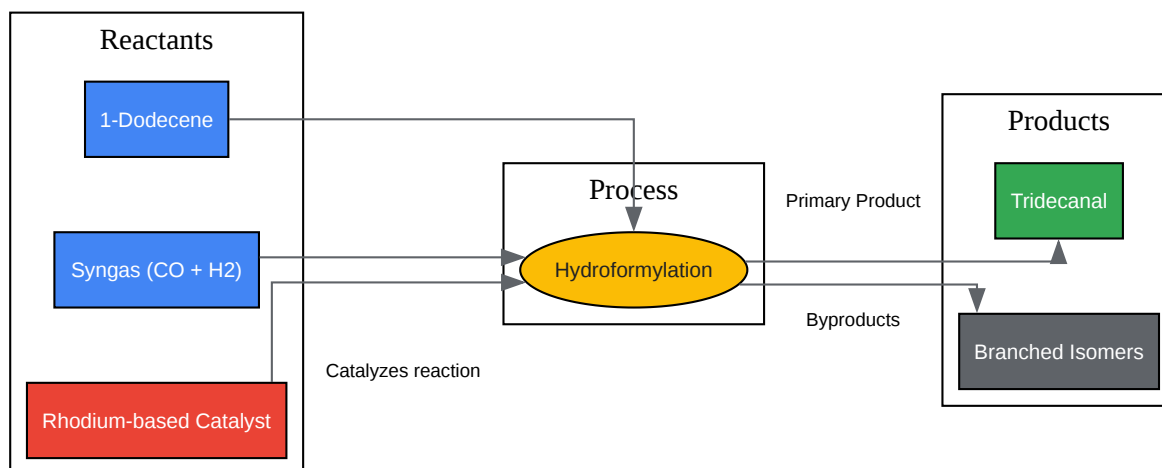
- Apparatus:
 - Pensky-Martens closed-cup tester
 - Thermometer
 - Ignition source (gas flame or electric igniter)
- Procedure:
 - The sample cup of the Pensky-Martens tester is filled with **Tridecanal** to the specified level.
 - The lid, which contains a stirrer, thermometer, and an opening for the ignition source, is securely placed on the cup.
 - The sample is heated at a slow, constant rate while being continuously stirred.
 - At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.
 - The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.

Synthesis and Biological Significance

Synthesis of Tridecanal

Tridecanal can be synthesized through various methods, with two common routes being the hydroformylation of 1-dodecene and the oxidation of tridecan-1-ol. The hydroformylation route is often preferred in industrial settings.

A simplified workflow for the synthesis of **Tridecanal** via hydroformylation of 1-dodecene is presented below.



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Caption: A simplified workflow for the synthesis of **Tridecanal** via the hydroformylation of 1-dodecene.

Biological Significance

Tridecanal is a fatty aldehyde that plays a role in fatty acid metabolism. As a volatile organic compound (VOC), it can be involved in cell-to-cell communication.[6][7] Research has shown that various aldehydes, as VOCs, can trigger signaling pathways in cells, such as those related to oxidative stress. While a specific, detailed signaling cascade for **Tridecanal** is not yet fully elucidated, its nature as a VOC suggests potential involvement in intercellular communication through the gas phase, influencing cellular processes in neighboring cells without direct physical contact. Further research is needed to fully understand the specific signaling pathways modulated by **Tridecanal**.

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